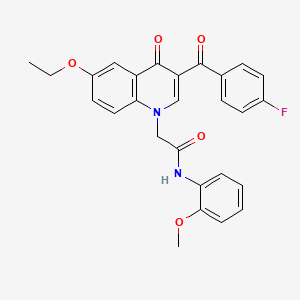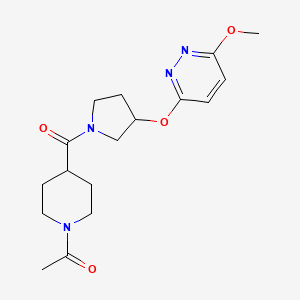
1-(4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H24N4O4 and its molecular weight is 348.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
1-(4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone, due to its complex structure, is a part of research focused on the synthesis and antimicrobial activity of new pyridine derivatives. For instance, derivatives have been created through various synthetic routes to explore their effectiveness against bacteria and fungi, showcasing modest to variable activity (Patel, Agravat, & Shaikh, 2011). These studies contribute to the understanding of how modifications in the molecular structure can influence antimicrobial properties.
Hydrogen-Bonding Patterns and Crystal Structure
Research on compounds structurally related to this compound often focuses on their hydrogen-bonding patterns and crystal structures. For example, studies have examined how intra- and intermolecular hydrogen bonding impacts the stability and formation of crystal structures, providing insights into the physicochemical properties of these compounds (Balderson, Fernandes, Michael, & Perry, 2007).
Anticancer Activity
Another area of research involves evaluating the anticancer activity of related compounds. By synthesizing different derivatives and testing their efficacy against various cancer cell lines, researchers aim to discover potential new treatments for cancer. For example, piperazine-2,6-dione derivatives have been synthesized and tested for their anticancer activity, showing promising results against specific cancer cell lines (Kumar, Kumar, Roy, & Sondhi, 2013).
Antiallergy Activity
Compounds structurally similar to this compound have been synthesized and evaluated for their antiallergy activity. By targeting specific pathways involved in allergic responses, these compounds could offer new approaches to treating allergies (Walsh, Franzyshen, & Yanni, 1989).
Learning and Memory Facilitation
Furthermore, some derivatives have been explored for their effects on learning and memory facilitation in animal models. By modulating neurotransmitter systems or receptor activities, these compounds might contribute to the development of treatments for cognitive disorders (Ming-zhu, 2012).
Eigenschaften
IUPAC Name |
1-[4-[3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carbonyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-12(22)20-8-5-13(6-9-20)17(23)21-10-7-14(11-21)25-16-4-3-15(24-2)18-19-16/h3-4,13-14H,5-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWELLHSQWJYGEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
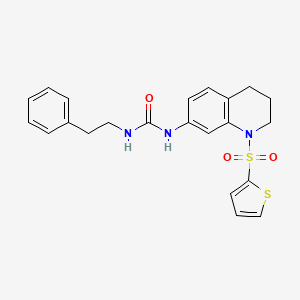
![2-[(2,3-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B2547720.png)
![N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547722.png)

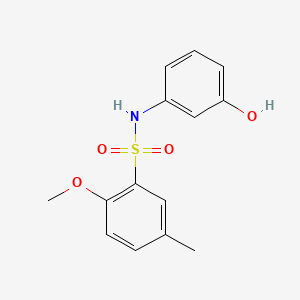

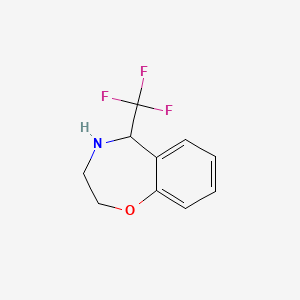
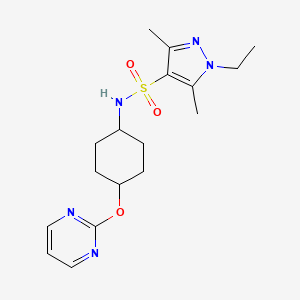
![N-(4-{[(3,4-difluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2547731.png)
![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate](/img/structure/B2547732.png)

![1-(2-Chloro-5-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2547737.png)

